Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Adenosine A1 receptor Radioligand binding Tetrahydrobenzothiophenone SAR

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-36-8) is a bicyclic tetrahydrobenzothiophene derivative bearing a 3-methylthio substituent, a 4-hydroxy group on the saturated ring, and a 1-ethyl ester. It belongs to the tetrahydrobenzothiophenone class of non‑nitrogen‑containing heterocycles that act as adenosine receptor antagonists.

Molecular Formula C12H16O3S2
Molecular Weight 272.4 g/mol
CAS No. 172516-36-8
Cat. No. B061792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
CAS172516-36-8
Molecular FormulaC12H16O3S2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCC(C2=C(S1)SC)O
InChIInChI=1S/C12H16O3S2/c1-3-15-11(14)10-7-5-4-6-8(13)9(7)12(16-2)17-10/h8,13H,3-6H2,1-2H3
InChIKeyRBCWUWDOOSYVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-36-8): Compound Class and Key Characteristics for Procurement Decisions


Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-36-8) is a bicyclic tetrahydrobenzothiophene derivative bearing a 3-methylthio substituent, a 4-hydroxy group on the saturated ring, and a 1-ethyl ester. It belongs to the tetrahydrobenzothiophenone class of non‑nitrogen‑containing heterocycles that act as adenosine receptor antagonists [1]. The compound is the 4‑hydroxy reduced analog of the more potent 4‑keto compound ethyl 3‑(methylthio)‑4‑oxo‑4,5,6,7‑tetrahydrobenzo[c]thiophene‑1‑carboxylate (CAS 168279‑54‑7). The 4‑hydroxy substitution dramatically lowers affinity at A1 and A2a adenosine receptors while retaining affinity at A3 receptors, creating a distinct selectivity profile that cannot be achieved with the 4‑keto series [1].

Why the 4-Hydroxy Group in Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Prevents Simple Substitution by 4-Oxo Analogs


Within the tetrahydrobenzothiophenone class, reduction of the 4‑keto group to a 4‑hydroxyl group causes an approximately 10‑fold loss of binding affinity at both A1 and A2a adenosine receptors, as demonstrated by direct comparison of compound 8 (4‑OH) and compound 1 (4‑keto) [1]. This single structural change also preserves affinity at A3 receptors, shifting the selectivity profile from A1‑preferring toward A3‑preferring [1]. Consequently, a procurement decision that treats the 4‑hydroxy and 4‑oxo analogs as interchangeable will result in entirely different pharmacological outcomes in adenosine receptor‑targeted assays.

Quantitative Differentiation Evidence for Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate vs. Closest Analogs


Adenosine A1 Receptor Binding Affinity: 4-OH Compound (8) vs. 4-Oxo Compound (1)

In a direct head-to-head comparison within the same study, the 4‑hydroxy compound 8 (target) exhibits a Ki of 18.3 ± 1.9 μM at rat brain A1 adenosine receptors, whereas the 4‑oxo analog compound 1 shows a Ki of 1.93 ± 0.21 μM [1]. The 4‑hydroxy substitution thus reduces A1 affinity by approximately 9.5‑fold relative to the 4‑keto analog.

Adenosine A1 receptor Radioligand binding Tetrahydrobenzothiophenone SAR

Adenosine A2a Receptor Binding Affinity: 4-OH Compound (8) vs. 4-Oxo Compound (1)

At rat striatal A2a receptors, the target 4‑hydroxy compound 8 has a Ki of 33.5 ± 7.0 μM, compared with 3.66 ± 1.19 μM for the 4‑oxo compound 1 [1]. The affinity loss at A2a (~9.2‑fold) closely parallels that seen at A1, confirming that the 4‑keto→4‑hydroxy reduction uniformly impairs binding at both major adenosine receptor subtypes.

Adenosine A2a receptor Radioligand binding Tetrahydrobenzothiophenone SAR

A3 Adenosine Receptor Affinity Retention and Selectivity Shift: 4-OH Compound (8) vs. 4-Oxo Compound (1)

While A1 and A2a affinities drop ~10‑fold upon 4‑keto reduction, A3 receptor affinity is fully retained. Compound 8 has a rat A3 Ki of 15.4 ± 7.0 μM, nearly identical to compound 1 (rat A3 Ki = 15.2 ± 4.9 μM) [1]. This shifts the rat A3/rat A1 selectivity ratio from 7.88 (compound 1, A1‑selective) to 0.84 (compound 8, relatively A3‑preferring). At human A3 receptors, compound 8 shows a Ki of 35.8 ± 0.5 μM [1].

Adenosine A3 receptor Selectivity profile Tetrahydrobenzothiophenone

Physicochemical Property Differentiation: LogP, PSA, and Hydrogen-Bonding Capacity

The 4‑hydroxy compound (target) has a calculated LogP of 3.02 and a polar surface area (PSA) of 100.07 Ų, compared with a LogP of 3.17 and PSA of 96.91 Ų for the 4‑oxo analog, based on data compiled from authoritative chemical databases [1][2]. The 4‑OH group introduces one additional hydrogen‑bond donor, increasing PSA by ~3.2 Ų and marginally lowering lipophilicity. The target compound also has a higher molecular weight (272.38 vs. 270.37 g/mol) and a higher melting point (119 °C vs. 108–111 °C).

Physicochemical properties LogP Polar surface area H-bond donors

Functional Group Reactivity and Synthetic Utility: 4-OH as a Derivatization Handle

The 4‑hydroxy group provides a derivatizable handle absent in the 4‑oxo series. It can undergo esterification, etherification, carbamoylation, or sulfonylation, enabling systematic exploration of structure–activity relationships around the saturated ring. Additionally, the C4 position is a chiral center, meaning the compound exists as a racemic mixture (or can be resolved into enantiomers), offering stereochemical diversification not available with the achiral 4‑keto analog [1]. The 4‑oxo compound cannot be directly functionalized at this position without prior reduction.

Synthetic chemistry Derivatization Chiral building block Click chemistry

Commercial Availability and Purity: Target Compound vs. 4-Oxo Analog

As of mid-2026, the target 4‑hydroxy compound (CAS 172516-36-8) is commercially available from multiple vendors including AKSci (catalog Y7811, ≥95% purity), Apollo Scientific (catalog OR25285), and Chemenu (catalog CM597881, ≥95% purity) . The 4‑oxo analog (CAS 168279-54-7) is also commercially available (e.g., Macklin catalog E935460, Bidepharm, AKSci catalog 3416AQ, ≥95%) and is generally offered in a wider range of package sizes (250 mg to 5 g) with explicit pricing [1]. The 4‑hydroxy compound is less broadly stocked and typically offered in smaller quantities, which may affect lead times and bulk pricing for large‑scale studies.

Commercial sourcing Purity Catalog availability Procurement

Optimal Research and Procurement Scenarios for Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate


A3 Adenosine Receptor Probe Development and Selectivity Profiling

Because the 4‑hydroxy compound retains A3 affinity (rat Ki ~15.4 μM; human Ki ~35.8 μM) while losing ~10‑fold affinity at A1 and A2a, it serves as a starting scaffold for developing A3‑selective adenosine receptor ligands. Unlike the 4‑oxo series, which is A1‑preferring (A3/A1 ratio = 7.88), compound 8 shows an A3/A1 ratio of 0.84, making it the only tetrahydrobenzothiophenone derivative with relative A3 preference [1]. Researchers designing A3‑targeted tool compounds or radioligands should select this scaffold over any 4‑oxo analog.

Structure–Activity Relationship (SAR) Studies at the Saturated Ring C4 Position

The 4‑hydroxy group is a versatile synthetic handle that can be esterified, etherified, carbamoylated, or sulfonylated to systematically probe the steric and electronic requirements of the saturated ring pocket of adenosine receptors [1]. The chiral nature of C4 further enables enantiomer resolution and stereospecific SAR exploration. The 4‑oxo compound cannot be derivatized at this position without prior reduction, making the 4‑hydroxy compound the superior choice for medicinal chemistry library expansion programs.

Negative Control or Low-Affinity Comparator for Adenosine A1/A2a Assays

With A1 Ki = 18.3 μM and A2a Ki = 33.5 μM, the 4‑hydroxy compound is approximately a 10‑fold weaker binder at A1 and A2a compared to the 4‑oxo lead series [1]. This makes it an ideal low‑affinity comparator or negative control in radioligand displacement and functional assays (e.g., adenylyl cyclase inhibition or cAMP modulation) where a matched-pair compound with attenuated potency is required to validate assay specificity.

Physicochemical and DMPK Comparative Studies

The 4‑hydroxy compound has a lower LogP (3.02 vs. 3.17), higher PSA (100.07 vs. 96.91 Ų), and one additional H‑bond donor relative to the 4‑oxo analog [2][3]. These differences make it a valuable matched molecular pair for investigating how a single H‑bond donor affects solubility, permeability, metabolic stability, and plasma protein binding in the tetrahydrobenzothiophene series. Procurement of both compounds enables controlled comparative DMPK profiling.

Quote Request

Request a Quote for Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.